molecular formula C16H20N4O B2686635 3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide CAS No. 2034258-94-9

3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide

Cat. No.: B2686635
CAS No.: 2034258-94-9
M. Wt: 284.363
InChI Key: YFLPTEWMKIGWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyridine carboxamide family, characterized by a benzamide moiety linked to a partially saturated pyrazolo[1,5-a]pyridine core.

Properties

IUPAC Name

3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(2)14-5-3-4-12(10-14)16(21)18-13-7-9-20-15(11-13)6-8-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLPTEWMKIGWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(dimethylamino)benzoic acid with a suitable pyrazolo[1,5-a]pyridine derivative under acidic or basic conditions. The reaction may require catalysts such as triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyrazolo[1,5-a]pyridine core differentiates this compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., compounds 8a , 8b , 13a–15 in ). Pyrimidine-containing analogs exhibit increased aromaticity and planarity, which may enhance binding to flat enzymatic pockets, whereas the pyridine core in the target compound offers reduced steric hindrance .

Substituent Effects

  • Electron-Withdrawing Groups: BG16184 (): Features a 2-chlorophenyl substituent, which increases lipophilicity and may improve membrane permeability compared to the dimethylamino group in the target compound .
  • 5-[(Dimethylamino)methyl]-pyrazolo[1,5-a]pyridine-3-carboxylic acid (): Shares the dimethylamino motif but as a carboxylic acid, offering distinct pH-dependent solubility .

Amide Linkage and Conformation

The amide bond in the target compound connects the benzamide to the pyrazolo[1,5-a]pyridin-5-yl group, a configuration shared with BG16184 () and N-[2-amino-1-(naphthalen-2-yl)ethyl]-pyrazolo[1,5-a]pyridine-7-carboxamide (). This linkage’s orientation influences molecular flexibility and target binding, as confirmed by X-ray crystallography in pyrazolo[1,5-a]pyrimidine analogs like 8b () .

Physicochemical and Spectral Properties

Table 1: Key Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Target Compound C₁₇H₂₁N₃O* ~307.37* Not reported Moderate (polar solvents)*
BG16184 () C₁₆H₁₆ClN₃O 301.77 Not reported Likely low (chlorophenyl)
4q () C₁₈H₁₅N₇O₄ 393.36 Orange solid Low (nitro group)
4c () C₂₁H₂₂N₆O₅ 438.44 Not reported High (hydroxyl/methoxy)

*Estimated based on structural analogs.

Table 2: NMR Spectral Data Comparison

Compound Key ¹³C NMR Signals (δ, ppm) Notable Features
Target Compound ~36.9 (dimethylamino CH₃), 158–160 (amide C=O)* Dimethylamino signal distinct
4b () 55.6 (methoxy), 158.3 (C=O) Methoxy group confirmation
4f () 145.0–160.3 (aromatic carbons) Hydroxyphenyl resonance

*Inferred from and pyrazolo[1,5-a]pyridine analogs.

Biological Activity

3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyridine moiety and a benzamide group. Its molecular formula is C15H18N4O.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values ranging from 0.1 to 10 µM across different cell lines, indicating potent activity against tumor growth .

The anticancer effects are believed to be mediated through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, which is crucial for reducing tumor viability.

Anti-inflammatory Effects

Beyond its anticancer properties, this compound also exhibits anti-inflammatory activity. Studies have shown:

  • Reduction of Cytokine Production : It significantly decreases the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
  • Neuroprotective Effects : In models of neuroinflammation, it has been reported to reduce microglial activation and protect neuronal cells from oxidative stress .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tubulin polymerization; apoptosis induction
Anti-inflammatoryCytokine suppression; neuroprotection

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrazole derivatives including this compound against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and enhanced cytotoxicity.
  • Inflammation Model : In vivo studies demonstrated that treatment with this compound reduced symptoms in models of chronic inflammation, suggesting its potential utility in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.